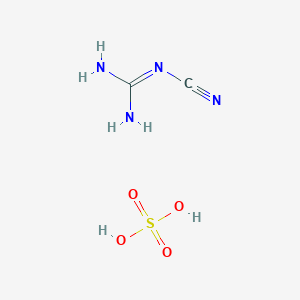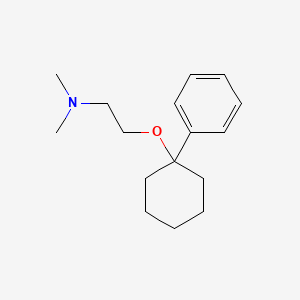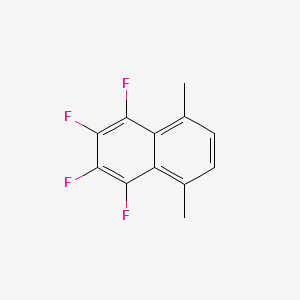
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene is a chemical compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where four hydrogen atoms are replaced by fluorine atoms and two methyl groups are attached at the 5th and 8th positions
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be achieved through several methods. One common approach involves the fluorination of 5,8-dimethylnaphthalene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete fluorination.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of fluorinating agent and reaction conditions can significantly impact the efficiency and selectivity of the synthesis process.
Analyse Des Réactions Chimiques
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or organomagnesium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the naphthalene ring.
Applications De Recherche Scientifique
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s fluorinated nature can be exploited in the design of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into fluorinated compounds often focuses on their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the reactivity and selectivity of the compound. Fluorine’s high electronegativity and small size can stabilize transition states and intermediates, leading to more efficient and selective reactions.
In biological systems, fluorinated compounds often interact with molecular targets such as enzymes or receptors
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrafluoro-5,8-dimethylnaphthalene can be compared with other fluorinated naphthalene derivatives, such as:
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone: This compound has hydroxyl groups instead of methyl groups, leading to different chemical and physical properties.
1,2,3,4-Tetrafluoro-5,8-dimethylanthracene: Similar in structure but with an additional benzene ring, which can affect its reactivity and applications.
Propriétés
Numéro CAS |
38422-71-8 |
|---|---|
Formule moléculaire |
C12H8F4 |
Poids moléculaire |
228.18 g/mol |
Nom IUPAC |
1,2,3,4-tetrafluoro-5,8-dimethylnaphthalene |
InChI |
InChI=1S/C12H8F4/c1-5-3-4-6(2)8-7(5)9(13)11(15)12(16)10(8)14/h3-4H,1-2H3 |
Clé InChI |
MSKZNOQVQARWLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)C(=C(C(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


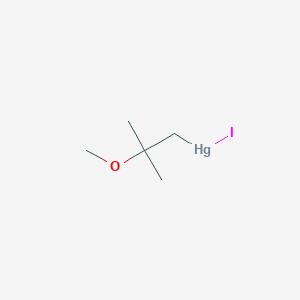
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

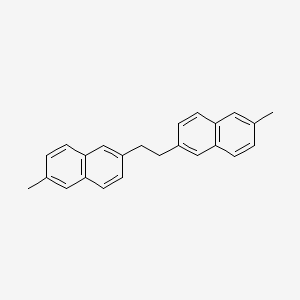
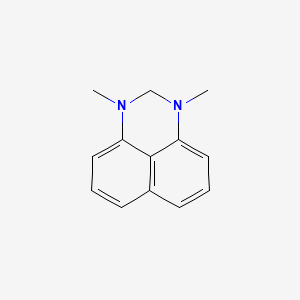
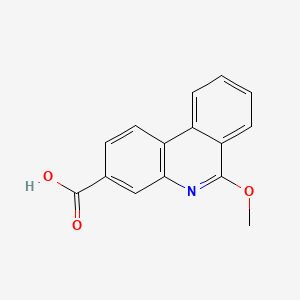
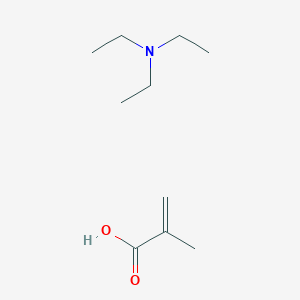
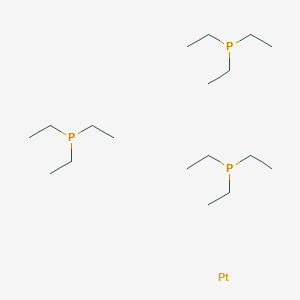
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)

